Chamaejasmenin C

描述

Molecular Structure Analysis

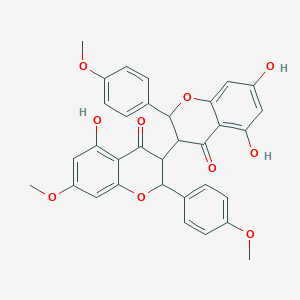

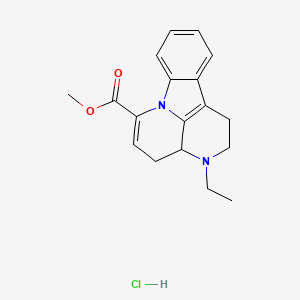

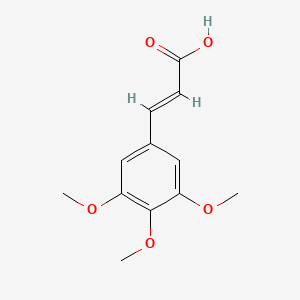

The molecular weight of Chamaejasmenin C is 584.57 and its formula is C33H28O10 . The specific molecular structure analysis is not provided in the available resources.Chemical Reactions Analysis

Chamaejasmenin C shows nematicidal activity against second-stage juveniles (J2s) of B. xylophilus and B. mucronatus . The specific chemical reactions involved in this process are not detailed in the available resources.Physical And Chemical Properties Analysis

Chamaejasmenin C has a molecular weight of 584.57 and a formula of C33H28O10 . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .科学研究应用

Traditional Medicine Applications

Chamaejasmenin C: is derived from the roots of Stellera chamaejasme L. , a plant used in traditional Chinese medicine. It has been historically used for treating skin conditions like scabies and tinea, as well as respiratory issues such as chronic tracheitis and tuberculosis .

Antimitotic Activity

Research indicates that Chamaejasmenin C exhibits potent antimitotic activity. This means it can interfere with cell division, which is a promising mechanism for cancer treatment as it may inhibit the proliferation of cancer cells .

Antifungal Properties

The compound has demonstrated significant antifungal properties, particularly against Pyricularia oryzae , an organism that causes blast disease in rice. This suggests potential applications in agricultural fungicides or treatments for fungal infections .

Anti-Cancer Potential

Chamaejasmenin C: has shown in vitro anti-cancer activity against various human solid tumor cell lines. It appears to induce cell cycle arrest, apoptosis, and DNA damage, which are key mechanisms in anti-cancer therapies .

Phytochemical Research

As a biflavanone, Chamaejasmenin C contributes to the phytochemical diversity of Stellera chamaejasme L. and is of interest in the study of plant secondary metabolites and their biological activities .

Chemotherapy Research

Given its antimitotic and anti-cancer properties, Chamaejasmenin C is a subject of ongoing research for its potential use in chemotherapy drugs. Its ability to target cancer cells provides a pathway for developing new treatments .

Bioactivity-Directed Fractionation

Chamaejasmenin C: has been isolated through bioactivity-directed fractionation, which is a method used to identify biologically active compounds in a mixture. This process is crucial for discovering new drugs and understanding compound interactions .

Molecular Structure Elucidation

The molecular structure and configuration of Chamaejasmenin C have been elucidated using advanced spectroscopic methods, including 2D-NMR techniques. This information is vital for synthetic chemists who may want to replicate or modify the compound for various applications .

作用机制

Target of Action

Chamaejasmenin C, a biflavanone isolated from the roots of Stellera chamaejasme, has been found to exhibit potent nematicidal activity against second-stage juveniles (J2s) of Bursaphelenchus xylophilus and B. mucronatus . It also exerts anti-proliferative effects on various human solid tumor cell lines, including liver carcinoma, non-small cell lung cancer, osteosarcoma, colon cancer, and cervical cancer cell lines .

Mode of Action

It has been observed to induce prominent expression of the dna damage marker γ-h2ax, as well as apoptosis in sensitive human solid tumor cell lines . This suggests that Chamaejasmenin C may interact with its targets to cause DNA damage, leading to cell death.

Biochemical Pathways

Chamaejasmenin C appears to affect the cell cycle, as treatment with this compound has been shown to cause prominent G0/G1 phase arrest in sensitive human solid tumor cell lines . This indicates that Chamaejasmenin C may interfere with the biochemical pathways involved in cell cycle regulation, thereby inhibiting cell proliferation.

Result of Action

Chamaejasmenin C has demonstrated potent anti-proliferative effects in various human solid tumor cell lines . It appears to achieve this by inducing DNA damage and apoptosis, as well as causing cell cycle arrest . These actions result in the inhibition of cell proliferation, which may contribute to the compound’s potential anti-cancer effects.

安全和危害

The safety data sheet for Chamaejasmenin C advises avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye . It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

属性

IUPAC Name |

5,7-dihydroxy-3-[5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-2-(4-methoxyphenyl)-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H28O10/c1-39-19-8-4-16(5-9-19)32-28(30(37)26-22(35)12-18(34)13-24(26)42-32)29-31(38)27-23(36)14-21(41-3)15-25(27)43-33(29)17-6-10-20(40-2)11-7-17/h4-15,28-29,32-36H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCENZFSDCKZBLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2C(C(=O)C3=C(C=C(C=C3O2)O)O)C4C(OC5=CC(=CC(=C5C4=O)O)OC)C6=CC=C(C=C6)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H28O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

584.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Chamaejasmenin C | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the biological activities reported for Chamaejasmenin C?

A1: Chamaejasmenin C, a C-3/C-3'' biflavanone, has demonstrated potent antimitotic and antifungal activities. [] It also exhibits significant nematicidal activity, particularly against Bursaphelenchus xylophilus, the causal agent of pine wilt disease. [] Additionally, research suggests it possesses immunomodulatory activity. []

Q2: Where has Chamaejasmenin C been found in nature?

A2: Chamaejasmenin C was initially isolated from the roots of Stellera chamaejasme L., a plant known for its medicinal properties. [, , ] It has also been found in Ochna lanceolata, highlighting its presence in diverse plant species. []

Q3: What is the structural difference between Chamaejasmenin C and its enantiomer?

A3: Chamaejasmenin C is enantiomeric to a known compound called chamaejasmenin B. [] This means they have the same molecular formula and connectivity of atoms but differ in their three-dimensional spatial arrangements, making them mirror images of each other.

Q4: Has the nematicidal activity of Chamaejasmenin C been explored?

A4: Yes, studies have shown that Chamaejasmenin C exhibits potent nematicidal activity against Bursaphelenchus xylophilus, causing significant mortality. [] This finding suggests its potential as a lead compound for developing botanical nematicides for managing pine wilt disease.

Q5: What are the potential applications of Chamaejasmenin C based on current research?

A5: The diverse biological activities of Chamaejasmenin C suggest several potential applications:

- Antifungal agent: Its potent antifungal activity makes it a promising candidate for developing new antifungal treatments. []

- Nematicide: Its strong nematicidal effect, especially against Bursaphelenchus xylophilus, highlights its potential for controlling pine wilt disease in a more environmentally friendly manner. []

- Immunomodulatory agent: Its immunomodulatory activity warrants further investigation for potential therapeutic applications in immune-related disorders. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2-Chloro-4b-fluoro-5-hydroxy-4a,6a,8,8-tetramethyl-4a,4b,5,6,6a,9a,10,10a,10b,11-decahydro-6bH,8H-naphtho[2',1':4,5]indeno[1,2-d][1,3]dioxol-6b-yl)-2-hydroxyethan-1-one](/img/structure/B1210471.png)

![Acido ursulcolico [Italian]](/img/structure/B1210475.png)

![3-(2,9-Dimethyl-2-azabicyclo[3.3.1]nonan-5-yl)phenol](/img/structure/B1210476.png)

![5-[2-(3,4-Dimethoxyphenyl)ethylamino]-2-(1-naphthalenylmethyl)-4-oxazolecarbonitrile](/img/structure/B1210486.png)

![[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-4-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-bis(oxidanyl)oxolan-2-yl]methoxy-oxidanyl-phosphoryl]oxy-3-oxidanyl-oxolan-2-yl]methyl [(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)-4-oxidanyl-oxolan-3-yl] hydrogen phosphate](/img/structure/B1210490.png)